Cyclo(D-trp-D-asp-pro-D-val-leu)

描述

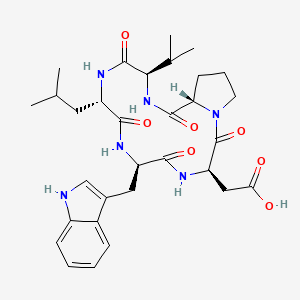

Cyclo(D-trp-D-asp-pro-D-val-leu), also known as BQ-123, is a cyclic pentapeptide . It was first isolated from a fermentation broth of Streptomyces misakiensis in 1991 . It is a potent endothelin antagonist with high selectivity for the ET-A receptor subtype .

Molecular Structure Analysis

The crystal structure of Cyclo(D-trp-D-asp-pro-D-val-leu)·Na+, a potent endothelin-1 antagonist, showed four conformational isomers and two Na±caged structures in pairs . NMR studies indicate that the polypeptide backbone consists of a type II beta turn and an inverse gamma turn .Physical And Chemical Properties Analysis

Cyclo(D-trp-D-asp-pro-D-val-leu) has a molar mass of 610.712 g·mol −1 . The side-chains adopt different orientations depending on the solvent used . The proline carbonyl oxygen atom located at the onset of a beta turn is a sodium ion binding site . It has a high affinity for sodium ions and can coordinate up to three of them .科研应用

Endothelin Antagonism

Cyclo(D-trp-D-asp-pro-D-val-leu), also known as BQ-123, is primarily researched for its role as an endothelin antagonist. It selectively targets the ETA receptor, which is implicated in various physiological responses, including vasoconstriction and diuretic effects. For instance, BQ-123 was found to effectively block renal vasoconstrictor and diuretic responses to endothelin-1 in conscious sheep, demonstrating its potential in controlling blood pressure and kidney function (Kamphuis, Yates, & Mcdougall, 1994).

Conformational Analysis

The conformation of BQ-123 in different solvents has been studied, revealing insights into its structural behavior in varying environments. This is crucial for understanding its interaction with biological receptors. For example, its conformation in acetonitrile and water was analyzed using spectroscopic methods, indicating the presence of specific hydrogen bonding and a constrained structure (Atkinson & Pelton, 1992). Another study explored the impact of solvents like dimethyl sulfoxide and water on its conformation, which is significant for drug design applications (Gonnella et al., 2009).

Interaction with Sodium Ions

Studies have shown that cyclo(D-trp-D-asp-pro-D-val-leu) exhibits unique sodium-binding properties. These interactions could have implications in understanding its protective effects against conditions like ischemia-induced acute renal failure. The cyclic peptides were found to form multiple sodium adducts and sandwich structures, highlighting their affinity for sodium ions (Ngoka & Gross, 1999).

Antihypertensive Effects

In studies involving spontaneously hypertensive rats, BQ-123 demonstrated significant antihypertensive effects. This suggests the role of endogenous endothelin-1 in maintaining hypertension, and the potential of BQ-123 in managing this condition (Okada et al., 1994).

性质

IUPAC Name |

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCMAAOURFJIHD-PJNXIOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929476 | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(D-trp-D-asp-pro-D-val-leu) | |

CAS RN |

136553-81-6 | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BQ-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。